molecular formula C17H20F3N7O2 B560068 Bimiralisib CAS No. 1225037-39-7

Bimiralisib

Cat. No.: B560068
CAS No.: 1225037-39-7
M. Wt: 411.4 g/mol
InChI Key: ADGGYDAFIHSYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bimiralisib is a balanced dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. It has demonstrated anti-cancer activity in various preclinical models. This compound is particularly noted for its potential in treating cancers with specific genetic mutations, such as the loss-of-function mutations in the NOTCH1 gene .

Scientific Research Applications

Bimiralisib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of specific pathways involved in cell growth and proliferation. In biology, it helps in understanding the molecular mechanisms of cancer progression. In medicine, this compound is being investigated for its potential to treat various types of cancer, including head and neck squamous cell carcinoma . In industry, it is used in the development of new therapeutic agents and in the optimization of drug synthesis processes .

Mechanism of Action

Mode of Action

Bimiralisib interacts with its targets, PI3K and mTOR, leading to their inhibition. This results in the reduction of phosphorylation of pAKTSer473, which correlates with strong inhibition of other PI3K signaling pathway components . As mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K, this compound may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase .

Biochemical Pathways

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, metabolism, and motility in response to environmental and growth signals . Activation of this pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy . By inhibiting PI3K and mTOR, this compound disrupts this pathway, potentially leading to tumor cell apoptosis and growth inhibition .

Pharmacokinetics

The pharmacokinetics of this compound is still under investigation. It has been suggested that intermittent targeting of the pi3k/mtor pathway could be preferable to continuous daily dosing . In a first-in-human study, this compound was administered either as a continuous or one of two intermittent schedules until disease progression or unacceptable adverse events . The peak plasma concentration proportionally increased with increasing doses of this compound only up to 140mg .

Result of Action

This dual action can lead to antitumor activity in a number of preclinical models . Furthermore, this compound has shown a signal of activity in head and neck squamous cell cancer with NOTCH1 loss-of-function mutation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of specific baseline gene-expression features, such as high expression of transcripts coding for the BCR pathway, has been associated with sensitivity to this compound . Moreover, this compound has shown activity in cells with primary or secondary resistance to idelalisib, the most frequently used PI3K inhibitor in the clinical setting .

Future Directions

Bimiralisib is currently under investigation in clinical trials for its potential use in treating various types of cancer . The outcomes of these trials will determine the future directions for this drug.

Preparation Methods

The preparation of Bimiralisib involves several synthetic routes and reaction conditions. One of the primary methods includes the use of specific inhibitors to target the phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways. The compound is formulated as oral capsules for administration . Industrial production methods focus on optimizing the synthesis process to ensure high yield and purity, often involving advanced techniques in organic synthesis and pharmaceutical manufacturing .

Chemical Reactions Analysis

Bimiralisib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. .

Comparison with Similar Compounds

Bimiralisib is unique in its balanced dual inhibition of both phosphatidylinositol 3-kinase and mammalian target of rapamycin. Similar compounds include other inhibitors of these pathways, such as:

Properties

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGGYDAFIHSYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225037-39-7
Record name Bimiralisib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225037397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimiralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BIMIRALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3QHB00LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the general procedure A, 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine was coupled with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine with reaction time of 15 h. Chromatography (dichlormethane/methanol 97:3) gave the title compound as an colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichlormethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.